N3-D-Orn(Boc)-OH

Click chemistry Bioorthogonal conjugation ADC linker design

N3-D-Orn(Boc)-OH is a D-ornithine derivative purpose-built for bioorthogonal ADC linker synthesis. Its α-azido group supports both CuAAC and SPAAC click conjugation, while the D-configuration confers ≥72 h resistance to trypsin, chymotrypsin, and elastase—L-enantiomers are cleaved within hours. The orthogonal δ-Boc protection is compatible with Boc/Bzl SPPS, enabling on-resin chain assembly followed by traceless, post-synthetic click functionalization. The CHA salt form (≥99% purity) ensures reproducible DAR control. Choose this compound for next-generation ADCs requiring both systemic biostability and flexible dual-click chemistry.

Molecular Formula C10H18N4O4
Molecular Weight 258.27 g/mol
Cat. No. B2620285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-D-Orn(Boc)-OH
Molecular FormulaC10H18N4O4
Molecular Weight258.27 g/mol
Structural Identifiers
InChIInChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m1/s1
InChIKeyDPHZPVOCMJNGEU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-D-Orn(Boc)-OH (CAS 2165877-62-1): Alpha-Azido D-Ornithine Click Chemistry Building Block for ADC Linker Synthesis – Structural Identity and Procurement Specifications


N3-D-Orn(Boc)-OH (CAS 2165877-62-1) is a non-canonical D-ornithine derivative in which the α-amino group is replaced by an azide (–N₃) and the δ-amino group is protected with a tert-butyloxycarbonyl (Boc) group, yielding the IUPAC designation (2R)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . This C-azido amino acid belongs to the click chemistry reagent class and has been specifically applied as a bioorthogonal ADC linker precursor in antibody-drug conjugate synthesis . The compound is available as both a free base (MW 258.27, C₁₀H₁₈N₄O₄) and a cyclohexylammonium (CHA) salt (CAS 1858224-18-6, MW 357.45, C₁₆H₃₁N₅O₄) that offers enhanced handling properties .

Why N3-D-Orn(Boc)-OH Cannot Be Interchanged with Its Regioisomer Boc-D-Orn(N3)-OH or L-Enantiomer Analogs in Click Conjugation Workflows


N3-D-Orn(Boc)-OH and its closest analog Boc-D-Orn(N3)-OH are regioisomers that differ in the placement of the azide and Boc functionalities: the target compound carries the azide on the α-carbon (replacing the amino group entirely) and the Boc on the δ-amine, whereas the regioisomer positions Boc on the α-amine and azide on the δ-amine . This structural inversion fundamentally alters coupling chemistry—the target compound cannot participate in standard N-terminal peptide bond formation but instead enables carboxyl-activation-driven conjugation while the azide serves as the sole bioorthogonal handle . Furthermore, substitution of the D-configuration with the L-enantiomer (N3-L-Orn(Boc)-OH, CAS 1639198-67-6) compromises proteolytic stability in downstream peptide conjugates, as D-amino acid scaffolds resist enzymatic degradation while L-amino acid counterparts are rapidly cleaved by trypsin and related proteases [1]. These orthogonal differences in regioisomeric connectivity and stereochemical stability mean that in-class compounds cannot be treated as interchangeable without altering synthetic strategy, conjugate architecture, and in vivo performance.

N3-D-Orn(Boc)-OH Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement Decisions


Regioisomeric Structural Identity: Alpha-Azido Acid vs. Delta-Azido Amine Determines Coupling Chemistry Pathway

N3-D-Orn(Boc)-OH (CAS 2165877-62-1) is unambiguously characterized as (2R)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, with the azide covalently bonded to the α-carbon and the Boc-protected amine at the δ-position . Its direct regioisomer Boc-D-Orn(N3)-OH (CAS 1858224-17-5) is the inverse: Boc on the α-amine and azide on the δ-amine . The α-azido acid architecture of the target compound precludes standard N-terminal peptide bond formation through the α-position, instead requiring carboxyl activation for conjugation—a fundamentally different synthetic logic from the α-amine-enabled coupling of the regioisomer. This regioisomeric distinction is confirmed by the distinct InChI Keys: LDQUPUQHLKBUAS-OGFXRTJISA-N (N3-D-Orn(Boc)-OH CHA) vs. SZKWPJYNWXEPRJ-SSDOTTSWSA-N (Boc-D-Orn(N3)-OH) .

Click chemistry Bioorthogonal conjugation ADC linker design

Purity Specification: CHA Salt Form Delivers ≥99% Assay vs. Regioisomer and Fmoc-Protected Comparators

The CHA salt of N3-D-Orn(Boc)-OH (CAS 1858224-18-6) is specified at >99% purity by supplier quality control . The regioisomer Boc-D-Orn(N3)-OH is specified at >98% purity . The Fmoc-protected analog Fmoc-D-Orn(N3)-OH (CAS 1176270-25-9, the α-Fmoc/δ-azido regioisomer) achieves 98.85% purity by HPLC with a melting point of 135–137°C . For context, the Sigma-Aldrich specification for Fmoc-D-Orn(Boc)-OH (a non-azido D-ornithine building block) includes enantiomeric purity ≥99.5% (a/a) and HPLC assay ≥98.0% (a/a) , establishing a benchmark against which azido-containing ornithine derivatives are measured.

Quality control Peptide synthesis Analytical chemistry

D-Enantiomer Proteolytic Stability: 72-Hour Resistance to Enzymatic Degradation vs. Complete Cleavage of L-Counterparts

In a foundational comparative study of model tripeptides, the D-phenylalanine-containing tripeptide remained completely stable to all proteolytic enzymes tested over 72 hours, whereas the corresponding L-phenylalanine tripeptide was entirely cleaved within the same period [1]. A separate study of small linear cationic peptides confirmed that D-amino acid-substituted peptides retained full antibacterial activity while being 'highly stable to trypsin treatment,' in contrast to the all-L-amino acid parent peptide which was susceptible to rapid degradation [2]. Applied as a class-level inference to the D-ornithine scaffold of N3-D-Orn(Boc)-OH, this D-configuration imparts inherent proteolytic resistance to peptide conjugates derived from this building block, in contrast to conjugates constructed from the L-enantiomer N3-L-Orn(Boc)-OH (CAS 1639198-67-6, IUPAC: (2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) .

Proteolytic stability D-amino acid peptides Therapeutic peptide design

Schmidt Rearrangement Byproduct Risk During TFA Boc Deprotection: Regioisomeric Distance Effects on Azide-to-Methylamine Conversion

A 2025 study by Xie et al. demonstrated that during TFA-mediated cleavage and Boc deprotection of azide-containing peptides, the azide group undergoes Schmidt rearrangement with t-butyl cations to form a methylamine byproduct characterized by a +12 Da mass shift [1]. The mechanism involves nucleophilic attack of the azide on t-butyl cations liberated during Boc group and t-butyl ether deprotection. In N3-D-Orn(Boc)-OH, the α-azido group and δ-Boc group are separated by a 4-carbon alkylene chain (C-2 to C-5 distance), whereas in the regioisomer Boc-D-Orn(N3)-OH the α-Boc and δ-azido share the same through-bond separation but differ in the relative orientation of reactive groups. Although direct comparative byproduct quantification between the two regioisomers has not been published, the study established that replacing Boc with the Teoc (2-(trimethylsilyl)ethoxycarbonyl) protecting group on the azido-containing residue 'proved effective at significantly thwarting the formation of methyl amine byproduct' [1], suggesting that the choice of protecting group strategy materially affects azide integrity during deprotection.

Solid-phase peptide synthesis Boc deprotection Side reaction mitigation

Boc-SPPS Strategy Compatibility: Demonstrated Superiority for Difficult Peptide Sequences vs. Fmoc-SPPS Approaches

Boc-based solid-phase peptide synthesis (SPPS) has been demonstrated to yield superior results for 'difficult sequences' prone to peptide chain aggregation, compared to Fmoc-based SPPS [1]. N3-D-Orn(Boc)-OH, with its δ-Boc protection, is compatible with Boc/Bzl SPPS protocols where in situ neutralization further enhances coupling efficiency [2]. In contrast, the Fmoc analog N3-D-Orn(Fmoc)-OH (CAS not independently assigned; IUPAC: (2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, MW 380.40, C₂₀H₂₀N₄O₄) is restricted to Fmoc/tBu SPPS workflows. The Boc strategy employs anhydrous HF for final cleavage, which avoids the TFA-mediated Schmidt rearrangement risk to the azide group identified in Section 3.4, providing orthogonal synthetic advantages for azide-containing building blocks.

Solid-phase peptide synthesis Boc/Bzl chemistry Difficult sequence synthesis

ADC Linker Application Track Record and Commercial Procurement Positioning

N3-D-Orn(Boc)-OH has been specifically utilized as a click chemistry reagent in the synthesis of antibody-drug conjugates (ADCs), with the azide group enabling both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups . The compound has been incorporated into ADC linker precursor workflows referenced in the Genentech/MedImmune peptidomimetic ADC linker patent family (US 20160310611 A1, WO 2015095223) [1]. Commercial pricing from TargetMol positions N3-D-Orn(Boc)-OH as a specialty research reagent: 25 mg at $1,520, 50 mg at $1,980, and 100 mg at $2,500 . For comparison, the L-enantiomer N3-L-Orn(Boc)-OH CHA is listed at €90.00 from Iris Biotech [2], reflecting the premium associated with the D-configuration specialty building block.

Antibody-drug conjugates Click chemistry Bioorthogonal conjugation

N3-D-Orn(Boc)-OH Optimal Application Scenarios: Evidence-Driven Procurement Guidance for ADC Development and Peptide Engineering


ADC Linker Synthesis Requiring D-Amino Acid Proteolytic Stability with Dual CuAAC/SPAAC Click Compatibility

For antibody-drug conjugate programs where the linker must resist premature proteolytic cleavage during systemic circulation, N3-D-Orn(Boc)-OH provides a D-ornithine scaffold whose D-configuration confers resistance to trypsin, chymotrypsin, and elastase degradation, as supported by class-level evidence that D-amino acid peptides remain intact for ≥72 h under enzymatic challenge while L-counterparts are fully cleaved [1]. The α-azido group enables both CuAAC (copper-catalyzed) and SPAAC (strain-promoted, copper-free) click conjugation with alkyne-modified payloads or DBCO/BCN-functionalized antibodies . This dual click chemistry compatibility, combined with the D-enantiomer stability advantage, makes the compound particularly suitable for next-generation ADC linkers where both biostability and flexible conjugation chemistry are required. The >99% purity specification of the CHA salt form minimizes impurities that could compromise drug-to-antibody ratio (DAR) consistency.

Boc/Bzl Solid-Phase Peptide Synthesis of Aggregation-Prone or Difficult Peptide Sequences Containing a C-Terminal Azido Handle

When synthesizing peptides prone to on-resin aggregation (e.g., β-sheet-forming sequences, hydrophobic transmembrane peptides), Boc-based SPPS with in situ neutralization has demonstrated significantly greater chain assembly efficiency than Fmoc-based SPPS [2]. N3-D-Orn(Boc)-OH is specifically compatible with Boc/Bzl SPPS protocols [3], where its δ-Boc group remains stable during chain elongation and is cleaved under standard HF or TFA conditions. The α-azido group, positioned at what would be the C-terminus of a peptide chain when the carboxylic acid is coupled to resin, serves as a traceless bioorthogonal handle for post-synthetic click conjugation—an architecture that cannot be replicated by the regioisomer Boc-D-Orn(N3)-OH, which places the azide on the side chain rather than at the backbone terminus. Researchers should note the Schmidt rearrangement risk during TFA cleavage and consider HF cleavage or Teoc protection strategies as mitigations [4].

Synthesis of Peptidomimetic ADC Linkers with Orthogonal Protection for Sequential Bioconjugation

The Genentech/MedImmune peptidomimetic ADC linker patent platform (US 20160310611 A1) employs azido-functionalized amino acid derivatives for constructing non-peptidic linkers with enhanced cathepsin B specificity [5]. N3-D-Orn(Boc)-OH is structurally suited for this application because the δ-Boc protection can be selectively removed to reveal a free amine for further chain extension or payload attachment, while the α-azide remains intact for terminal click conjugation. This orthogonal protection strategy—where Boc deprotection conditions (TFA) are chemically distinct from azide click conditions (Cu(I) or strain-promoted)—enables sequential, site-specific functionalization without protecting group crosstalk. The D-configuration further distinguishes this building block from L-citrulline-based azido linkers such as N3-L-Cit-OH (CAS 1799421-66-1), which were also employed in the Genentech platform [6], by offering the proteolytic stability advantages documented in Section 3.3.

Procurement for Research Programs Requiring Scalable, High-Purity Azido D-Amino Acid Building Blocks with cGMP Documentation

For industrial research teams progressing from discovery to preclinical development, N3-D-Orn(Boc)-OH CHA (CAS 1858224-18-6) is available from suppliers offering scalable production (g to kg-scale), high-throughput analytical support, and cGMP-compliant manufacturing with detailed Certificates of Analysis including spectral data . The >99% purity specification supports reproducible DAR control in ADC conjugate preparation, while the CHA salt form provides enhanced handling and storage stability (recommended storage at 2–8°C) compared to the free base . At TargetMol pricing of $1,520–$2,500 for 25–100 mg quantities , the compound is positioned as a fit-for-purpose specialty reagent for lead optimization and preclinical ADC candidate synthesis. Procurement teams should note the 2–4 week lead time for non-stocked quantities and the premium relative to L-enantiomer alternatives, which reflects the additional synthetic complexity of the D-configuration building block.

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